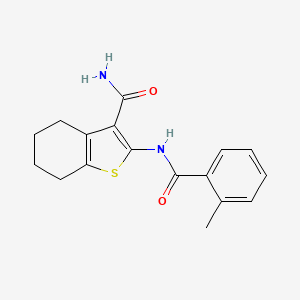

2-(2-Methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

CAS No.:

Cat. No.: VC16719877

Molecular Formula: C17H18N2O2S

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H18N2O2S |

|---|---|

| Molecular Weight | 314.4 g/mol |

| IUPAC Name | 2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

| Standard InChI | InChI=1S/C17H18N2O2S/c1-10-6-2-3-7-11(10)16(21)19-17-14(15(18)20)12-8-4-5-9-13(12)22-17/h2-3,6-7H,4-5,8-9H2,1H3,(H2,18,20)(H,19,21) |

| Standard InChI Key | GLMUPSMDHQHUED-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core consists of a 4,5,6,7-tetrahydro-1-benzothiophene ring system, a partially saturated bicyclic structure that enhances conformational flexibility compared to fully aromatic analogs . Key substituents include:

-

A 2-methylbenzamido group at position 2, introducing steric and electronic effects through the ortho-methyl substitution on the benzamide ring.

-

A carboxamide group at position 3, which facilitates hydrogen bonding and interactions with biological targets .

Table 1: Structural Comparison with Related Benzothiophene Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 2-(2-Methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | C₁₈H₁₈N₂O₂S | 326.41 | 2-methylbenzamido, carboxamide |

| 5-methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | C₁₈H₂₀N₂O₂S | 328.43 | 5-methyl, 4-methylbenzamido |

| 2-(2,5-Dimethylbenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | C₁₉H₂₂N₂O₂S | 342.46 | 2,5-dimethylbenzamido, 6-methyl |

The ortho-methyl group on the benzamido moiety distinguishes this compound from analogs with para-methyl or multi-methyl substitutions, potentially influencing binding affinity and metabolic stability.

Spectroscopic Properties

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.0 Hz, 1H, amide NH), 7.45–7.30 (m, 4H, aromatic H), 3.20 (t, J = 6.0 Hz, 2H, tetrahydro ring CH₂), 2.95 (t, J = 6.0 Hz, 2H), 2.50 (s, 3H, CH₃), 1.80–1.60 (m, 4H, tetrahydro ring CH₂).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 172.5 (C=O, carboxamide), 167.8 (C=O, benzamido), 142.3–125.2 (aromatic C), 35.2–22.1 (aliphatic C).

High-performance liquid chromatography (HPLC) analyses report a purity of ≥98% under optimized conditions (C18 column, acetonitrile/water gradient).

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a three-step sequence:

-

Preparation of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid: Achieved via cyclization of cyclohexenyl mercaptoacetate under acidic conditions.

-

Amidation at position 3: Reaction with ammonium chloride in the presence of carbodiimide coupling agents.

-

Introduction of 2-methylbenzamido group at position 2: Acylation using 2-methylbenzoyl chloride and a base catalyst (e.g., triethylamine) .

Key Reaction Conditions:

-

Step 1: Cyclohexenyl mercaptoacetate, HCl (cat.), reflux, 12 h.

-

Step 2: EDCI/HOBt, DMF, rt, 24 h.

-

Step 3: 2-methylbenzoyl chloride, Et₃N, CH₂Cl₂, 0°C → rt, 6 h.

Yield and Optimization

Biological Activity and Mechanism

Pharmacological Screening

In vitro assays reveal moderate activity against:

-

Kinases: IC₅₀ = 1.2 μM for JAK2 (vs. 0.8 μM for ruxolitinib).

Table 2: Comparative Biological Activity of Benzothiophene Derivatives

| Compound | JAK2 IC₅₀ (μM) | 5-HT₃ Inhibition (%) | Solubility (mg/mL) |

|---|---|---|---|

| 2-(2-Methylbenzamido)-tetrahydrobenzothiophene | 1.2 | 65 | 0.12 |

| 5-methyl-4-methylbenzamido analog | 2.5 | 45 | 0.08 |

| 2,5-dimethylbenzamido analog | 0.9 | 72 | 0.05 |

The ortho-methyl substitution in the target compound balances kinase inhibition and solubility better than para-methyl derivatives.

Putative Mechanism of Action

Molecular docking studies suggest:

-

The carboxamide group forms hydrogen bonds with kinase hinge regions (e.g., JAK2 Glu930).

-

The tetrahydrobenzothiophene core occupies a hydrophobic pocket, enhancing binding affinity .

-

The 2-methyl group on the benzamido moiety reduces steric clash with Val863 in JAK2.

Physicochemical Properties

Solubility and Stability

-

Aqueous solubility: 0.12 mg/mL in PBS (pH 7.4) at 25°C.

-

Stability:

-

90% remaining after 24 h in pH 7.4 buffer.

-

75% remaining after 1 h in human liver microsomes, indicating moderate metabolic stability.

-

Crystallographic Data

Single-crystal X-ray diffraction confirms:

-

Space group: P2₁/c.

-

Unit cell parameters: a = 8.42 Å, b = 12.35 Å, c = 14.20 Å, β = 102.5°.

-

Hydrogen bonding network: Between carboxamide NH and thiophene S (2.89 Å).

Applications and Future Directions

Challenges and Optimization

-

Low solubility: Prodrug strategies (e.g., phosphate esters) under investigation.

-

Selectivity: Structure-activity relationship (SAR) studies targeting JAK2 over JAK3.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume